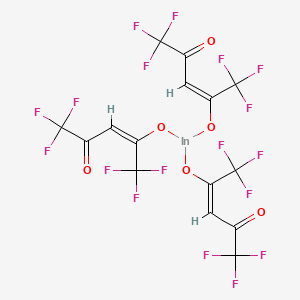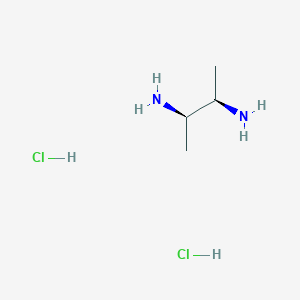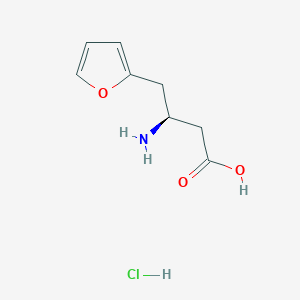![molecular formula C7H5ClN4O B1518551 2-[5-(クロロメチル)-1,2,4-オキサジアゾール-3-イル]ピリミジン CAS No. 1009562-63-3](/img/structure/B1518551.png)
2-[5-(クロロメチル)-1,2,4-オキサジアゾール-3-イル]ピリミジン
説明
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a useful research compound. Its molecular formula is C7H5ClN4O and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
ピリミジン誘導体、特に2-[5-(クロロメチル)-1,2,4-オキサジアゾール-3-イル]ピリミジンは、抗菌活性を示すことがわかっています 。これは、新しい抗菌薬の開発における潜在的な候補となります。
DNA光切断活性
これらの化合物は、紫外線照射下で優れたDNA光切断活性を示すことが確認されています 。この特性は、がん細胞を標的化して破壊する可能性があるため、抗がん剤発見の観点から有望です。
製薬用途
製薬業界は、ピリミジン誘導体の幅広い用途から大きな関心を寄せています 。これらの化合物は、さまざまな疾患の治療に使用されている多くの市販薬の中核を成しています。
他の化合物の合成
2-[5-(クロロメチル)-1,2,4-オキサジアゾール-3-イル]ピリミジンは、他の複雑な有機化合物の合成における出発物質または中間体として使用できます .
研究開発
ピリミジン誘導体は、その独自の特性により、生命科学、材料科学、化学合成など、さまざまな分野における研究開発で広く用いられています .
抗がん活性
一部のピリミジン誘導体は、抗がん活性を示すことがわかっています 。そのため、2-[5-(クロロメチル)-1,2,4-オキサジアゾール-3-イル]ピリミジンは、新しい抗がん剤の開発に役立つ可能性があります。
生化学分析
Biochemical Properties
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in nucleotide metabolism, such as thymidylate synthase . The inhibition of these enzymes can lead to alterations in DNA synthesis and repair processes, making the compound a potential candidate for anticancer therapies . Additionally, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine can form covalent bonds with nucleophilic residues in proteins, affecting their structure and function .
Cellular Effects
The effects of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways, such as the mTOR pathway, which is crucial for cell growth and proliferation . Furthermore, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine can induce changes in gene expression profiles, leading to the upregulation or downregulation of specific genes involved in cell cycle regulation and apoptosis . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with active site residues . This covalent modification can lead to the irreversible inhibition of enzyme function, affecting metabolic pathways and cellular processes. Additionally, the compound can interact with DNA, causing structural changes that impact gene expression and DNA replication . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine on cellular function include sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is involved in several metabolic pathways, primarily those related to nucleotide metabolism . The compound interacts with enzymes such as thymidylate synthase and dihydrofolate reductase, affecting the synthesis and recycling of nucleotides . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular proliferation and survival .
Transport and Distribution
The transport and distribution of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via nucleoside transporters, where it accumulates in the cytoplasm and nucleus . This intracellular localization is crucial for the compound’s activity, as it allows for direct interactions with target enzymes and DNA .
Subcellular Localization
The subcellular localization of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is primarily in the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for the compound’s function, as it enables interactions with key biomolecules involved in DNA synthesis and repair .
特性
IUPAC Name |
5-(chloromethyl)-3-pyrimidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTINNFYFNYYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)




![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)



